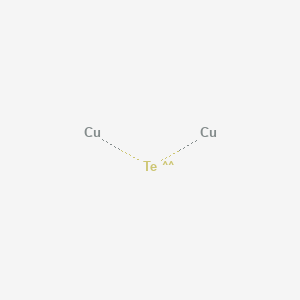

Copper telluride (Cu2Te)

Descripción general

Descripción

Synthesis Analysis

The synthesis of Cu2Te has been explored through various methods, aiming for controlled size, shape, and monodispersity. One notable approach is the cation exchange of preformed CdTe nanocrystals (NCs), allowing for the preparation of Cu2Te NCs with well-defined morphologies and near-infrared (NIR) plasmon bands (Kriegel et al., 2013). Another method involves a phosphine-free synthesis using diphenyl ditelluride as an air-stable tellurium source, enabling the formation of 1D nanorods and 2D nanoplates of Cu2Te (Mishra et al., 2022).

Molecular Structure Analysis

Copper telluride's structure has been synthesized with various morphologies, including spheres, rods, and tetrapods, demonstrating the versatility of its molecular structure. The optical properties and modeling of these structures show that Cu2Te nanocrystals exhibit pronounced plasmon bands in the NIR, contributing to a better understanding of their optoelectronic properties (Kriegel et al., 2013).

Chemical Reactions and Properties

Copper telluride's reactivity and chemical properties are influenced by its synthesis method and resulting morphology. The vacancy-doped nature of copper chalcogenides, including Cu2Te, extends our understanding of their NIR optical resonances, crucial for their application in energy-related technologies (Kriegel et al., 2013).

Physical Properties Analysis

The physical properties of Cu2Te, such as its optical and electronic characteristics, have been a focus of research due to their potential applications in optoelectronics and plasmonics. The discrete dipole approximation and empirical dielectric function models have been used to agree with the extinction spectra of Cu2Te NCs, illustrating the material's complex interaction with light (Kriegel et al., 2013).

Chemical Properties Analysis

The chemical properties of Cu2Te, particularly its reactivity and interaction with other compounds, are critical for its application in various fields. Studies focusing on the alloyed copper selenide-sulfide and telluride-sulfide nanocrystals have shown that sulfur incorporation and controlled oxidation can tune the localized surface plasmon resonances in the NIR region, highlighting the importance of chemical composition in determining Cu2Te's properties (Saldanha et al., 2014).

Aplicaciones Científicas De Investigación

-

Electronics and Energy Conversion Devices

- Copper telluride nanowires have been studied for their potential applications in electronic and energy conversion devices .

- The nanowires were electrodeposited and embedded in polycarbonate track-etch membranes .

- The electrical conductivity of these nanowires increases with temperature and decreases as the size of the nanowires reduces .

- The activation energies are found to be 2.34, 3.11, and 5.01 meV in the low-temperature range of 308–340 K and 0.15, 0.28, and 0.57 meV in the high-temperature range of 340–423 K for 200, 100, and 50 nm nanowires respectively .

-

Solar Cells

-

Photodetectors

-

Electroconductive Electrodes

-

Photoelectrochemical Water Splitting

- Copper telluride nanorods and vertical nanosheets have been used as photocathodes for photoelectrochemical water splitting .

- These nanostructures were prepared on Cu foil through a vapor phase epitaxy (VPE) technique .

- The optimized Cu2Te nanorods and nanosheets photocathodes showed a significant photocurrent density up to 0.53 mA cm−2 and excellent stability under illumination .

-

Thermoelectric Elements

-

Photosensitive Material

-

Light-Emitting Devices

-

Magnetic Storage Devices

-

Hydrometallurgical Process

- Copper telluride slag from copper smelting process is an important source of tellurium (Te). An efficient and economical hydrometallurgical process for extracting Te from copper telluride slag was proposed .

- First, H2SO4 and NaClO3 were demonstrated to be effective for separating Te and Cu, and the leaching efficiency of Cu (II) reached 99.44 pct, while that of Te (IV) was only 3.00 pct .

-

Photovoltaic Solar Cells

-

Color Ceramics

-

Glass Fibers for Telecommunications

-

Phase Change Memory Chips

Safety And Hazards

Direcciones Futuras

Copper telluride has potential applications in thermoelectric elements and in solar cells . It is also promising for spintronic application . The study demonstrates that Cu2-δX (X=S, Se, and Te) is the only existing system to show high zTs in the series of compounds composed of three sequential primary group elements .

Propiedades

InChI |

InChI=1S/2Cu.Te | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEWONGNQNXVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu].[Cu].[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2Te | |

| Record name | copper(I) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(I)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893165 | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Copper telluride (Cu2Te) | |

CAS RN |

12019-52-2 | |

| Record name | Copper telluride (Cu2Te) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper telluride (Cu2Te) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicopper telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.